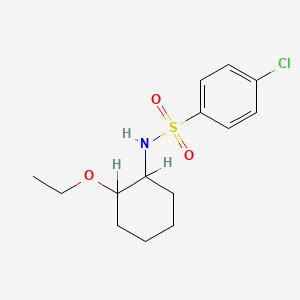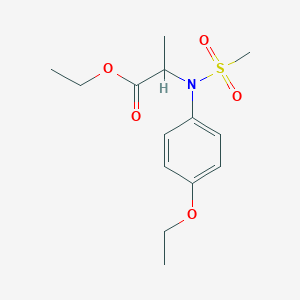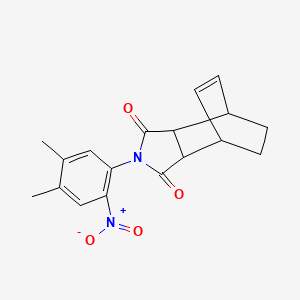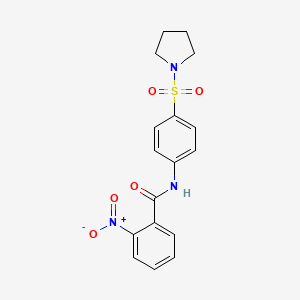![molecular formula C26H25ClN2O3 B3971468 2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B3971468.png)
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
概要
説明
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, chlorophenyl, and ethylphenoxy groups
作用機序
Safety and Hazards
将来の方向性
準備方法
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Attachment of the Ethylphenoxy Group: This can be done through etherification reactions using suitable ethylphenoxy precursors.
Final Assembly: The final product is obtained by linking the intermediate compounds through appropriate coupling reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Etherification: The ethylphenoxy group can participate in etherification reactions, forming new ether linkages with other alcohols or phenols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers investigate its interactions with biological targets, exploring its potential as a lead compound for drug discovery.
類似化合物との比較
2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.
2-(4-chlorophenyl)-3-{2-[2-(4-phenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: The absence of the ethyl group in the phenoxy moiety can lead to differences in reactivity and interactions with biological targets.
2-(4-bromophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: The substitution of chlorine with bromine can influence the compound’s electronic properties and reactivity.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-2-19-7-13-22(14-8-19)32-18-17-31-16-15-29-25(20-9-11-21(27)12-10-20)28-24-6-4-3-5-23(24)26(29)30/h3-14H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXFPPTWOAWGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[3-(1-Hydroxyethyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3971390.png)
![METHYL 4-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B3971398.png)
![2-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B3971402.png)

![4-(4-ethoxy-3-methylphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}butanamide](/img/structure/B3971418.png)
![benzyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971426.png)
![(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B3971434.png)


![2-(4-ethoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971450.png)
![1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B3971457.png)


